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Compound of Interest

Compound Name: Ald-CH2-PEG4-Boc

Cat. No.: B15542288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

purification of Ald-CH2-PEG4-Boc, a heterobifunctional linker critical in the development of

advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-

Drug Conjugates (ADCs). This document outlines a plausible and detailed synthetic

methodology, purification protocols, and relevant characterization data.

Introduction
Ald-CH2-PEG4-Boc, chemically known as tert-butyl (15-oxo-4,7,10,13-tetraoxa-1-

azapentadecan-1-yl)carbamate, is a valuable crosslinking reagent. It features a terminal

aldehyde group for conjugation to amine-containing biomolecules via reductive amination or to

hydrazide-containing molecules to form hydrazones. The molecule also contains a

tetraethylene glycol (PEG4) spacer to enhance aqueous solubility and reduce steric hindrance.

The amine terminus is protected by a tert-butyloxycarbonyl (Boc) group, which can be

deprotected under acidic conditions to reveal a primary amine for subsequent orthogonal

conjugation.

Characterization and Properties
A summary of the key physical and chemical properties of Ald-CH2-PEG4-Boc is presented in

Table 1. This data is compiled from typical supplier specifications.
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Table 1: Physical and Chemical Properties of Ald-CH2-PEG4-Boc

Property Value

Chemical Name
4,7,10,13-Tetraoxapentadecanoic acid, 15-oxo-,

1,1-dimethylethyl ester

Molecular Formula C15H28O7

Molecular Weight 320.38 g/mol

Appearance Colorless to light yellow viscous liquid

Purity (NMR) ≥97.0%

Solubility
Soluble in most organic solvents (e.g., DCM,

DMF, DMSO)

Storage

4°C, stored under nitrogen. For long-term

storage in solvent: -80°C (6 months), -20°C (1

month)

Synthetic Pathway
The synthesis of Ald-CH2-PEG4-Boc is achieved through the oxidation of the primary alcohol

of its precursor, tert-butyl N-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-NH-

PEG4-OH). Two common and effective methods for this transformation are the Swern oxidation

and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild

reaction conditions and high selectivity for the oxidation of primary alcohols to aldehydes,

which is crucial to prevent over-oxidation to the carboxylic acid and to preserve the acid-labile

Boc protecting group.
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Caption: General synthetic scheme for Ald-CH2-PEG4-Boc.

Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and

purification of Ald-CH2-PEG4-Boc.

Synthesis via Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to oxidize

the primary alcohol to an aldehyde.[1][2][3][4][5] This method is highly effective and proceeds

at low temperatures, which helps to minimize side reactions. A successful Swern oxidation has

been reported for a Boc-protected amino alcohol, yielding the corresponding aldehyde in 80%

yield.[6]
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Reagent Preparation Oxidation Reaction Work-up and Purification

Prepare Oxalyl Chloride
in DCM at -78°C Add DMSO dropwise Stir for 15 min Add Boc-NH-PEG4-OH

in DCM dropwise Stir for 30 min Add Triethylamine dropwise Warm to room temperature Quench with water Extract with DCM Wash with brine Dry over Na2SO4 Concentrate in vacuo Purify by column chromatography

Click to download full resolution via product page

Caption: Workflow for the Swern oxidation of Boc-NH-PEG4-OH.

Materials:

Boc-NH-PEG4-OH (1.0 eq)

Oxalyl chloride (1.5 eq)

Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

Triethylamine (TEA) (5.0 eq)

Anhydrous Dichloromethane (DCM)

Water

Brine

Anhydrous Sodium Sulfate (Na2SO4)

Silica gel for column chromatography

Ethyl acetate and Hexanes for elution

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

Slowly add oxalyl chloride to the cooled DCM with stirring.
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In a separate flask, dissolve anhydrous DMSO in anhydrous DCM. Add this solution

dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the

mixture for 15 minutes.

Dissolve Boc-NH-PEG4-OH in anhydrous DCM and add it dropwise to the reaction mixture.

Stir for 30 minutes at -78 °C.

Add triethylamine dropwise to the reaction mixture. The mixture may become thick. Continue

stirring for an additional 30 minutes at -78 °C.

Remove the cooling bath and allow the reaction mixture to warm to room temperature over

approximately 1 hour.

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

Separate the layers and extract the aqueous layer with DCM (3x).

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to yield the pure Ald-CH2-PEG4-Boc.

Synthesis via Dess-Martin Periodinane (DMP) Oxidation
Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and highly

selective method for oxidizing primary alcohols to aldehydes.[7][8][9][10][11] The reaction is

typically performed at room temperature and has a simple work-up procedure.

Oxidation Reaction Work-up and Purification

Dissolve Boc-NH-PEG4-OH
in DCM Add DMP Stir at room temperature Quench with Na2S2O3

and NaHCO3 solution Extract with DCM Wash with brine Dry over Na2SO4 Concentrate in vacuo Purify by column chromatography
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Click to download full resolution via product page

Caption: Workflow for the DMP oxidation of Boc-NH-PEG4-OH.

Materials:

Boc-NH-PEG4-OH (1.0 eq)

Dess-Martin Periodinane (DMP) (1.5 eq)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

Brine

Anhydrous Sodium Sulfate (Na2SO4)

Silica gel for column chromatography

Ethyl acetate and Hexanes for elution

Procedure:

Dissolve Boc-NH-PEG4-OH in anhydrous DCM in a round-bottom flask under an inert

atmosphere.

Add Dess-Martin periodinane in one portion to the stirred solution at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within 1-3 hours.

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous

NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously until the layers are clear.

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous

layer with DCM (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes.

Purification and Handling
The purification of Ald-CH2-PEG4-Boc is crucial to remove any unreacted starting material

and oxidation byproducts.

Column Chromatography: As detailed in the protocols above, silica gel chromatography is an

effective method for obtaining high-purity product.

Precipitation: For larger scale purifications, precipitation can be an alternative. After an

aqueous workup, the crude product can be dissolved in a minimal amount of a good solvent

(e.g., DCM) and then precipitated by the addition of a poor solvent (e.g., cold diethyl ether or

hexanes).[12]

Ion-Exchange Chromatography: If the starting material contains acidic or basic impurities,

ion-exchange chromatography can be employed for purification.[13][14]

Handling and Storage: Ald-CH2-PEG4-Boc is a viscous liquid. It should be handled in a well-

ventilated fume hood. For long-term stability, it is recommended to store the compound at 4°C

under an inert atmosphere. If dissolved in a solvent, storage at -20°C or -80°C is advised.

Conclusion
The synthesis of Ald-CH2-PEG4-Boc from its corresponding alcohol precursor can be reliably

achieved using mild and selective oxidation methods such as the Swern or Dess-Martin

periodinane oxidations. Careful execution of the reaction and purification protocols outlined in

this guide will yield a high-purity product suitable for use in the development of sophisticated

bioconjugates for research and therapeutic applications. The choice between the two

presented oxidation methods may depend on laboratory preference, scale, and the availability

of reagents. Both methods, when performed correctly, are excellent choices for this chemical

transformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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